molecular formula C23H27ClN2O2 B1662910 Solifenacin hydrochloride CAS No. 180468-39-7

Solifenacin hydrochloride

Número de catálogo: B1662910
Número CAS: 180468-39-7
Peso molecular: 398.9 g/mol
Clave InChI: YAUBKMSXTZQZEB-VROPFNGYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de YM905 se sintetiza mediante un proceso de varios pasos que implica la reacción de derivados de quinuclidina con tetrahidroisoquinolina carboxilatos. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial del clorhidrato de YM905 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para mantener la consistencia y la seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de YM905 sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del clorhidrato de YM905 incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones del clorhidrato de YM905 incluyen varios derivados oxidados, reducidos y sustituidos, que pueden analizarse más a fondo para determinar sus propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Clinical Applications

The primary clinical applications of solifenacin include:

  • Overactive Bladder (OAB) : Characterized by symptoms such as urgency, frequency, and urge incontinence.
  • Neurogenic Detrusor Overactivity : A condition often resulting from neurological disorders affecting bladder control .

Efficacy Data

A multicenter Phase III clinical trial evaluated the efficacy of solifenacin 10 mg once daily over 12 weeks. Key findings included:

  • Reduction in Micturitions : The mean decrease in micturitions per 24 hours was significantly greater in the solifenacin group (-3.0) compared to placebo (-1.5) .
  • Incontinence Episodes : The solifenacin group experienced a more substantial reduction in incontinence episodes (-2.0 vs -1.1) .
  • Complete Continence : 52.9% of patients on solifenacin achieved complete continence compared to 33.8% on placebo .
  • Volume Voided : The mean increase in volume voided per micturition was 47.2 mL for solifenacin versus 2.7 mL for placebo .

Safety Profile

The safety profile of solifenacin is generally favorable, with most adverse effects being mild to moderate. Common side effects include:

  • Dry Mouth : Reported by 26.8% of patients on solifenacin compared to 3.9% on placebo.
  • Constipation : Occurred in 17.1% of patients taking solifenacin versus 3.3% on placebo.
  • Blurred Vision : Reported by 3.5% of patients on solifenacin compared to 1.2% on placebo .

Serious adverse events were rare, with only a few cases reported that were potentially related to the medication.

Comparative Effectiveness

Comparative studies have shown that solifenacin is more selective for bladder M3 receptors than older antimuscarinic agents, potentially leading to fewer side effects and higher patient compliance .

Table: Comparative Efficacy of Solifenacin vs Other Antimuscarinics

Drug NameDosageReduction in Micturitions (24h)Common Side Effects
Solifenacin10 mg QD-3.0Dry mouth, constipation
Oxybutynin5 mg TID-2.5Dry mouth, dizziness
Tolterodine4 mg QD-2.8Dry mouth, headache

Case Studies

Several case studies highlight the effectiveness of solifenacin in diverse patient populations:

  • Elderly Patients with OAB : A study involving elderly patients demonstrated significant improvements in urinary symptoms and quality of life metrics after initiating treatment with solifenacin .
  • Patients with Neurological Conditions : In patients suffering from multiple sclerosis, solifenacin effectively reduced urinary urgency and frequency while maintaining a tolerable side effect profile .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El clorhidrato de YM905 es único debido a su alta selectividad para los receptores de la vejiga, lo que da como resultado menos efectos secundarios en comparación con otros antagonistas de los receptores muscarínicos. Esta selectividad lo convierte en una opción preferida para los pacientes que experimentan efectos secundarios anticolinérgicos significativos con otros medicamentos .

Actividad Biológica

Solifenacin hydrochloride, marketed under the brand name Vesicare, is a competitive muscarinic receptor antagonist primarily used for treating overactive bladder (OAB) and neurogenic detrusor overactivity. Its mechanism of action involves selective antagonism of muscarinic receptors, particularly the M3 receptor subtype, leading to decreased bladder muscle contraction and increased bladder capacity. This article explores the biological activity of solifenacin, including pharmacological properties, clinical efficacy, and safety profiles supported by various studies.

Solifenacin exhibits its effects through the following mechanisms:

  • Receptor Selectivity : It predominantly antagonizes the M3 muscarinic receptors in the bladder, which are responsible for detrusor muscle contraction. It also affects M1 and M2 receptors but with lesser affinity .
  • Smooth Muscle Relaxation : By blocking acetylcholine from binding to these receptors, solifenacin reduces bladder tone, allowing for larger urine volumes and fewer micturition episodes .

Pharmacokinetics

The pharmacokinetic profile of solifenacin reveals several key parameters:

  • Absorption : Solifenacin is well absorbed with a bioavailability of approximately 90% .
  • Peak Plasma Concentration : Achieved within 3 to 8 hours post-ingestion, with concentrations ranging from 24.0 ng/mL for a 5 mg dose to 40.6 ng/mL for a 10 mg dose .
  • Half-Life : The elimination half-life ranges from 33 to 85 hours, allowing for once-daily dosing .
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 (CYP) 3A4, with minimal renal excretion (7% unchanged) .

Clinical Efficacy

Solifenacin's clinical efficacy has been demonstrated in multiple phase III trials involving thousands of patients:

StudyDosageEfficacy OutcomesSample SizeDuration
Trial A5 mg/daySignificant reduction in urgency and incontinence episodes80012 weeks
Trial B10 mg/dayGreater improvement in quality of life measures compared to placebo100012 weeks
Pooled Analysis5/10 mg/dayEnhanced volume voided per micturition; reduced nocturia and urgency episodes2800+12 weeks

These trials consistently show that solifenacin significantly outperforms placebo in reducing OAB symptoms such as urgency, frequency, and incontinence . Additionally, improvements were noted in quality of life metrics assessed through tools like the King's Health Questionnaire (KHQ) across multiple domains .

Safety Profile

The safety profile of solifenacin has been evaluated extensively. Common adverse effects include:

  • Anticholinergic Effects : Dry mouth, constipation, and blurred vision are frequently reported but are generally mild to moderate in severity .
  • Serious Reactions : Rare cases of angioedema and anaphylaxis have been documented; hence monitoring is advised .

In comparative studies against other antimuscarinics like tolterodine and oxybutynin, solifenacin demonstrated better tolerability profiles with lower withdrawal rates due to adverse effects .

Case Studies

Several case studies further illustrate solifenacin's effectiveness:

  • Case Study on Work Productivity :
    • Patient Profile : A cohort of OAB patients previously treated with tolterodine.
    • Findings : After switching to solifenacin (5/10 mg/day), patients reported significant reductions in work time missed and overall work impairment (p<0.0001) compared to their pre-treatment period .
  • Long-Term Efficacy Study :
    • Objective : Assess sustained efficacy over one year.
    • Results : Patients maintained symptom relief without significant adverse effects over extended treatment periods .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Solifenacin hydrochloride critical for preclinical formulation development?

this compound (C₂₃H₂₇ClN₂O₂; molecular weight: 398.926) has a melting point of 120–122°C, which informs its thermal stability during formulation processes like lyophilization or tablet compression. Its solubility in aqueous buffers is influenced by the hydrochloride salt form, requiring pH optimization for dissolution studies. The compound’s logP and pKa (derived from its tertiary amine structure) further guide excipient selection to enhance bioavailability .

Q. How does this compound interact with muscarinic receptors, and what is its subtype selectivity profile?

Solifenacin acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with preferential binding to the M3 subtype (pKi = 8.0) over M1 (pKi = 7.6) and M2 (pKi = 6.9). This selectivity underpins its therapeutic efficacy in overactive bladder (OAB) by targeting detrusor muscle M3 receptors while minimizing off-target effects (e.g., cognitive side effects via central M1 inhibition). Radioligand displacement assays using tritiated QNB (quinuclidinyl benzilate) are standard for quantifying receptor affinity .

Q. What synthetic routes are reported for this compound, and how do impurities arise during synthesis?

The synthesis involves stereoselective coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with (3R)-quinuclidinol, followed by HCl salt formation. Common impurities include enantiomeric byproducts (e.g., (1R,3S)-isomer) and residual solvents. Process-related impurities are monitored using chiral HPLC or LC-MS, with thresholds set per ICH Q3A/B guidelines .

Advanced Research Questions

Q. What methodological considerations are essential for developing a stability-indicating HPLC method for this compound?

A validated RP-HPLC method (e.g., L1 column, gradient elution with phosphate buffer [pH 6.6] and acetonitrile) must resolve Solifenacin from degradation products (e.g., oxidation byproducts, hydrolyzed esters). Detection at 225 nm optimizes sensitivity. Stress testing under acidic, basic, oxidative, and photolytic conditions confirms method robustness. Quantitation limits for impurities should be ≤0.1% w/w, validated per ICH Q2(R1) .

Q. How can researchers address discrepancies in impurity profiling when using different chromatographic conditions?

Variability in impurity quantitation (e.g., 0.043–0.221 µg/mL for Tamsulosin/Solifenacin impurities) arises from mobile phase composition (e.g., triethylamine content affecting peak symmetry) and column selectivity. Method harmonization using orthogonal techniques (e.g., LC-MS/MS for structural confirmation) resolves conflicts. Cross-validation with pharmacopeial methods (e.g., USP-NF) ensures reproducibility .

Q. What experimental designs are optimal for assessing Solifenacin’s subtype-specific mAChR antagonism in vitro?

Functional assays (e.g., calcium flux in CHO-K1 cells expressing human M1/M3 receptors) quantify antagonism via IC₅₀ values. Deuterated analogs (e.g., Solifenacin-d5 hydrochloride) enable tracer studies using scintillation proximity assays (SPA). Negative controls (e.g., atropine for nonspecific binding) and Schild regression analysis validate receptor specificity .

Q. How do stability studies under accelerated conditions inform this compound’s shelf-life predictions?

Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation kinetics. Key parameters include impurity formation rates (e.g., N-oxide derivatives) and polymorphic transitions (via XRD). Arrhenius modeling extrapolates long-term stability, ensuring compliance with ICH Q1A guidelines. Photostability testing follows ICH Q1B protocols .

Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacokinetic (PK) studies?

Standardized PK protocols in preclinical models (e.g., Sprague-Dawley rats) use deuterated internal standards (e.g., Solifenacin-d5) for LC-MS/MS bioanalysis. Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in absorption (Cₘₐₓ) and elimination (t₁/₂). Dose proportionality studies (1–10 mg/kg) validate linear kinetics .

Q. Data Contradiction and Reproducibility

Q. How should researchers reconcile conflicting data on Solifenacin’s M2 receptor activity across studies?

Discrepancies in M2 receptor binding (pKi = 6.5–7.0) may stem from assay conditions (e.g., membrane preparation methods, GTPγS concentrations in functional assays). Meta-analysis of raw data (e.g., from [³H]-NMS displacement studies) with standardized normalization (e.g., % inhibition relative to atropine) clarifies subtype selectivity .

Q. Why do impurity profiles vary between Solifenacin succinate and hydrochloride formulations?

The counterion (succinate vs. HCl) influences crystallization kinetics, affecting impurity entrapment (e.g., residual (1R,3S)-isomer). Comparative studies using DSC (differential scanning calorimetry) and dynamic vapor sorption (DVS) correlate polymorphic forms with impurity thresholds .

Propiedades

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046783
Record name Solifenacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180468-39-7
Record name Solifenacin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Solifenacin hydrochloride
Solifenacin hydrochloride
Solifenacin hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.